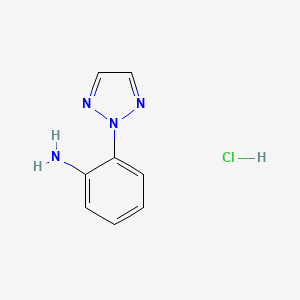

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Description

BenchChem offers high-quality 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(triazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-10-5-6-11-12;/h1-6H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEBMOZZTDMUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2N=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089277-30-3 |

Source

|

| Record name | 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2H-1,2,3-Triazol-2-yl)aniline Hydrochloride: Technical Profile & Synthesis

Executive Summary

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a specialized heterocyclic amine intermediate used primarily in the synthesis of dual orexin receptor antagonists (DORAs), most notably Suvorexant .[1][2] Its structural core—a 1,2,3-triazole ring fused to an aniline moiety at the ortho position—serves as a critical pharmacophore for bioisosteric replacement and metal chelation in medicinal chemistry.

Critical Note on CAS Identification: Researchers must distinguish between the ortho and para isomers, as database entries frequently conflate them:

-

Target Compound (Ortho): 2-(2H-1,2,3-triazol-2-yl)aniline. Often associated with the free base CAS 39876-84-1 (or derivatives thereof).

-

Common Isomer (Para): 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. Assigned CAS 1087712-11-5 .

-

Suvorexant Intermediate: The specific precursor for Suvorexant is the 5-methyl derivative of the ortho acid, but the unsubstituted aniline described here is the fundamental scaffold for this class of drugs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of an aniline ring substituted at the ortho (2-) position by a 2H-1,2,3-triazole ring. The 2H-isomer of the triazole is thermodynamically favored in this arrangement due to steric and electronic stabilization.

| Property | Specification |

| Chemical Name | 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride |

| Molecular Formula | C₈H₈N₄ · HCl |

| Molecular Weight | 196.64 g/mol (Salt); 160.18 g/mol (Free Base) |

| Structure | Aniline with 2H-1,2,3-triazole at C2 position |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Aniline nitrogen) |

| Key CAS References | 39876-84-1 (Free Base Ref); 1087712-11-5 (Para-isomer Ref for comparison) |

Synthetic Pathways

The synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline requires regioselective control to ensure the triazole attaches via the N2 nitrogen rather than N1. Two primary routes are established in literature: Copper-Catalyzed Coupling and Nitro-Reduction.

Route A: Copper-Catalyzed Ullmann-Type Coupling (Preferred)

This method utilizes a copper catalyst to couple 2-iodoaniline (or 2-bromoaniline) directly with 1,2,3-triazole. The use of ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) promotes N2-selectivity.

-

Reagents: 2-Iodoaniline, 1,2,3-Triazole, CuI (Catalyst), Cs₂CO₃ (Base), DMEDA (Ligand).

-

Conditions: DMF solvent, 100–120°C, 12–24 hours.

-

Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with triazole and reductive elimination.

-

Purification: Column chromatography to separate N2 (major) from N1 (minor) isomers, followed by HCl salt formation.

Route B: Nitro-Reduction Sequence

Alternatively, the triazole ring is installed on a nitrobenzene scaffold, followed by reduction of the nitro group to the amine.

-

Step 1 (Coupling): 2-Fluoronitrobenzene + 1,2,3-Triazole + K₂CO₃

2-(2H-1,2,3-triazol-2-yl)nitrobenzene. -

Step 2 (Reduction): Hydrogenation (H₂, Pd/C) or Fe/HCl reduction yields the aniline.

-

Step 3 (Salt Formation): Treatment with 4M HCl in dioxane precipitates the hydrochloride salt.

Experimental Workflow Diagram

Figure 1: Comparative synthetic routes for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.

Therapeutic Applications & Mechanism

The primary utility of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives lies in the development of Orexin Receptor Antagonists . The 1,2,3-triazole ring acts as a bioisostere for amide or carboxylate groups, improving metabolic stability and lipophilicity.

Case Study: Suvorexant Synthesis

In the synthesis of Suvorexant (MK-4305), a closely related derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , is coupled with a diazepane core. The aniline described in this guide represents the decarboxylated core or a synthetic precursor for related analogs.

-

Pharmacophore Role: The triazole ring locks the conformation of the biaryl system, facilitating binding to the OX1 and OX2 receptors.

-

Metabolic Stability: The N2-linked triazole is resistant to oxidative metabolism compared to other heterocycles.

Drug Development Logic Diagram

Figure 2: Structural relationship between the aniline scaffold and the Suvorexant API.

Analytical Profiling

To validate the identity of the synthesized hydrochloride salt, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Triazole Protons: Singlet at ~δ 8.0–8.2 ppm (2H).

-

Aromatic Protons: Multiplets at δ 6.6–7.5 ppm (4H).

-

Amine Protons: Broad singlet (exchangeable with D₂O), shifted downfield due to HCl salt formation (~δ 8.0–10.0 ppm).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: m/z 161.08 (Free base mass + H).

-

-

HPLC Purity:

-

Retention time distinct from 1-isomer (N1-linked) and starting nitro/iodo precursors.

-

Safety & Handling

As a substituted aniline and triazole derivative, this compound requires strict safety protocols:

-

Acute Toxicity: Potential for methemoglobinemia (characteristic of anilines). Handle in a fume hood.

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety glasses.

-

Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation or hydrolysis.

References

-

Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link

-

Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist MK-4305." Journal of Medicinal Chemistry. Link

-

Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Silylation of C(sp3)-H Bonds." Journal of the American Chemical Society. (Referencing triazole synthesis methodologies). Link

-

PubChem Compound Summary. "2-(2H-1,2,3-Triazol-2-yl)aniline." (Note: Cross-reference with CAS 39876-84-1 for free base structure verification). Link

Sources

Technical Guide: Synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

[1][2]

Executive Summary

This guide details the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride , a critical pharmacophore found in Dual Orexin Receptor Antagonists (DORAs) such as Suvorexant.[1][2] The 2-substituted-1,2,3-triazole moiety is bioisosteric to amide bonds and offers unique metabolic stability.[1][2]

The primary synthetic challenge lies in the regioselectivity of the triazole N-arylation. 1,2,3-Triazoles possess two nucleophilic sites (N1 and N2).[1] While N1-arylation is often kinetically favored in simple alkylations, the N2-arylated regioisomer is the requisite scaffold for DORA activity.[1] This protocol focuses on a robust Nucleophilic Aromatic Substitution (SNAr) strategy followed by Catalytic Hydrogenation , prioritizing scalability and isomer purity.[1]

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The 1,2,3-triazole ring exists in a tautomeric equilibrium between 1H and 2H forms.[1] Direct arylation typically yields a mixture of:

-

N2-isomer (Target):

symmetric (on the triazole ring).[1][2] Thermodynamically stable in specific aryl systems. -

N1-isomer (Impurity): Asymmetric.[1][2] Often the major product in unoptimized conditions.

Selected Route: The Nitro-Reduction Pathway

We utilize a two-phase approach:[1][2]

-

SNAr Coupling: Reaction of 2-fluoronitrobenzene with 1,2,3-triazole.[1] The strong electron-withdrawing nitro group activates the ring for fluoride displacement.[1][2]

-

Reduction & Salt Formation: The resulting nitro-triazole is reduced to the aniline and converted to the hydrochloride salt to ensure stability and solubility.

Figure 1: Strategic workflow for the synthesis of the target aniline hydrochloride.

Detailed Experimental Protocol

Phase 1: SNAr Coupling and Isomer Isolation

Objective: Synthesize 2-(2H-1,2,3-triazol-2-yl)nitrobenzene and isolate the N2 isomer.

Reagents & Materials

Protocol

-

Setup: Charge a round-bottom flask with 2-fluoronitrobenzene (e.g., 14.1 g, 100 mmol) and DMF (100 mL).

-

Addition: Add 1H-1,2,3-triazole (8.3 g, 120 mmol) followed by

(20.7 g, 150 mmol). -

Reaction: Heat the slurry to 90°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexane).[2]

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product mixture will precipitate.[3] Filter the solid or extract with Ethyl Acetate (3 x 100 mL).

-

Isomer Separation (The Critical Step):

-

Method A (Crystallization): Recrystallize the crude solid from hot Ethanol. The N2 isomer often crystallizes preferentially due to higher symmetry and lattice energy.

-

Method B (Chromatography): If crystallization fails to remove all N1 isomer, purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).[1]

-

Checkpoint: Confirm purity via

H NMR. The N2-triazole protons appear as a singlet (2H equivalent) around

-

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine without reducing the triazole ring.[1]

Reagents

Protocol

-

Dissolution: Dissolve the nitro compound (e.g., 10 g) in Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon blanket.[2] Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with

and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature. -

Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the yellow nitro compound color.

-

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[5]

-

Concentration: Evaporate the solvent to yield the crude aniline as a pale oil or off-white solid.[1]

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the aniline as a salt.

Protocol

-

Solubilization: Dissolve the crude aniline in a minimal amount of Ethyl Acetate.

-

Acidification: Add 4M HCl in Dioxane or Ethyl Acetate dropwise at 0°C with stirring.

-

Precipitation: The hydrochloride salt will precipitate immediately. Stir for 30 minutes.

-

Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Validation

The following data tables provide the expected analytical signatures for validation.

Table 1: NMR Diagnostic Signals (DMSO-d6)

| Moiety | Signal Type | Chemical Shift ( | Diagnostic Value |

| Triazole (N2) | Singlet (2H) | 8.05 – 8.15 ppm | Confirming Isomer. Symmetry proves N2 attachment.[1][2] |

| Triazole (N1) | Two Doublets | 7.8 & 8.5 ppm | Impurity Flag. Indicates N1 isomer presence.[2] |

| Aniline ( | Broad Singlet | 9.5 – 10.5 ppm | Confirms salt formation (exchangeable with |

| Aromatic Ring | Multiplets | 6.8 – 7.5 ppm | Typical ortho-substituted benzene pattern.[1][2] |

Table 2: Process Parameters

| Parameter | Specification | Rationale |

| N2:N1 Ratio | > 98:2 (Post-purification) | N1 isomer is a distinct chemical entity with different bioactivity.[1][2] |

| Appearance | White crystalline solid | Colored impurities often indicate nitro-reduction byproducts (azo/hydrazo).[1][2] |

| Yield (Overall) | 60 – 75% | Losses primarily occur during the isomer separation step.[2] |

Mechanistic Logic & Regioselectivity

Understanding the regioselectivity is vital for troubleshooting.

-

Electronic Control: The triazole anion is an ambident nucleophile. The N1 position is generally more nucleophilic towards alkyl halides. However, in SNAr reactions with sterically demanding ortho-substituted nitrobenzenes, the N2 attack is often favored or leads to the thermodynamically more stable product under the reaction conditions.[1]

-

Symmetry: The N2-isomer possesses

symmetry, making the two carbons of the triazole equivalent.[1] The N1-isomer lacks this symmetry.[1][2] This is the primary spectroscopic tool for differentiation.

Figure 2: Mechanistic bifurcation of triazole arylation.

Safety & Handling

-

Energetic Materials: 1,2,3-Triazoles are nitrogen-rich.[1][6] While this specific derivative is stable, always assess the thermal stability (DSC) of triazole intermediates before large-scale heating.[1][2]

-

Hydrogenation: Pd/C is pyrophoric. Handle under inert gas.[7] Hydrogen gas presents an explosion hazard; ensure proper grounding and ventilation.

-

Vesicants: 2-Fluoronitrobenzene is a skin irritant and potential sensitizer.[2] Use double-gloving.

References

-

Baxter, C. A., et al. (2011).[1] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development. Link[1]

- Context: Describes the industrial synthesis of the Suvorexant scaffold, detailing the triazole arylation and copper-catalyzed altern

-

Jourdan, F., et al. (2010).[1] "Synthesis of 2-substituted-1,2,3-triazoles." Tetrahedron Letters. Link[1][2]

- Context: Provides general methodology for the regioselective synthesis of 2-aryl-1,2,3-triazoles via SNAr.

-

Wang, X. J., et al. (2009).[1][8] "Efficient Synthesis of 2-Substituted 2H-1,2,3-Triazoles." Organic Letters. Link[1]

- Context: Discusses the mechanism and optimization of triazole alkylation/aryl

-

Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2] Link

-

Context: Reference for the acidity of 1,2,3-triazole (pKa ~13.9 in DMSO), justifying the use of Carbonate bases.[1]

-

Sources

- 1. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. tdcommons.org [tdcommons.org]

- 6. tandfonline.com [tandfonline.com]

- 7. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 8. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

"chemical properties of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride"

An In-depth Technical Guide to the Chemical Properties of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Introduction

2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride is a heterocyclic aromatic amine salt. Its structure is composed of an aniline core substituted at the ortho-position with a 2H-1,2,3-triazole ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various research and development settings.[1]

The unique combination of the aniline and 1,2,3-triazole moieties makes this molecule of significant interest. The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, often used as a stable bioisostere for amide bonds.[2][3] Aniline and its derivatives are fundamental building blocks in the synthesis of dyes, polymers, and pharmaceuticals.[4] Understanding the chemical properties of this hybrid structure is crucial for its potential application in drug discovery, materials science, and chemical synthesis.

This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, spectroscopic profile, and safety considerations for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, synthesizing data from its constituent components and related chemical structures.

Molecular Structure and Isomerism

The core structure consists of an aniline ring where one of the ortho-hydrogens is replaced by a nitrogen atom from a 1,2,3-triazole ring. It is critical to note the isomerism of the triazole ring itself. The 1,2,3-triazole can exist in two tautomeric forms, 1H and 2H. In aqueous solution, the 2H-1,2,3-triazole tautomer is generally the major form.[5][6] This guide focuses specifically on the 2-substituted (2H) isomer as indicated in the name. The hydrochloride salt is formed by the protonation of the basic amino group on the aniline ring.[7][8]

Caption: Structure of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.

Physicochemical Properties

Inferred Properties

The properties of the target compound are a composite of its aniline hydrochloride and triazole components. The presence of the triazole substituent is expected to increase the molecular weight, melting point, and polarity compared to aniline hydrochloride.

| Property | Predicted Value / Comment | Rationale / Reference |

| Molecular Formula | C₈H₉ClN₄ | Derived from the structure of the free base (C₈H₈N₄) plus HCl.[9] |

| Molecular Weight | 196.64 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white or grayish crystalline solid | Aniline hydrochloride appears as a white to greenish crystalline solid.[7][8] This appearance is likely to be retained. |

| Melting Point | >200 °C | Aniline hydrochloride melts at 196-198 °C.[10] The larger, more rigid triazole substituent would likely increase the melting point. |

| Solubility | Soluble in water; soluble in alcohols. | Aniline hydrochloride is soluble in water.[1][8] The polar triazole ring and hydrochloride salt form should ensure good water solubility. |

| pKa | < 4.6 | The pKa of the anilinium ion is ~4.6.[8] The 1,2,3-triazole ring is electron-withdrawing, which would decrease the basicity of the aniline nitrogen, thus lowering the pKa of its conjugate acid. |

| LogP (predicted) | 1.2 | This is the predicted XlogP for the free base, 2-(triazol-2-yl)aniline.[9] The value suggests moderate lipophilicity. |

| Stability | Stable under normal conditions. Sensitive to light and air. | Aniline hydrochloride is stable but can darken on exposure to air and light.[4] It is incompatible with strong oxidizing agents.[4][11] The triazole ring is a very stable aromatic system.[5][6] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis procedures for this molecule are not published, a plausible route can be designed based on established methods for N-arylation of triazoles. A common approach involves the reaction of an aryl halide or boronic acid with 1,2,3-triazole. A potential multi-step synthesis starting from 2-nitroaniline is outlined below.

Caption: Proposed synthetic workflow for the target compound.

This proposed pathway leverages well-established, scalable reactions. The key step is the copper-catalyzed N-arylation of the 1,2,3-triazole, a common method for forming such linkages.[12] Subsequent reduction of the nitro group yields the aniline free base, which can then be converted to the hydrochloride salt.

Chemical Reactivity

The reactivity of the molecule is dictated by its functional groups: the anilinium ion, the phenyl ring, and the triazole ring.

-

Aniline Moiety : The free base form, 2-(2H-1,2,3-triazol-2-yl)aniline, can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.

-

Aromatic Ring : The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the bulky triazole substituent at the ortho position will sterically hinder reactions at that site, and its electron-withdrawing nature will deactivate the ring somewhat. Substitution will likely be favored at the para-position relative to the amino group.

-

Triazole Ring : The 1,2,3-triazole ring is a stable aromatic system, generally resistant to oxidation and reduction.[5] It is also resistant to electrophilic and nucleophilic substitution under normal conditions.[6]

Caption: Conceptual diagram of the compound's chemical reactivity.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted data based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted for a solution in DMSO-d₆)

-

¹H NMR : The spectrum is expected to show distinct signals for the triazole and aniline protons.

-

Anilinium Protons (-NH₃⁺) : A broad singlet, significantly downfield (>10 ppm), due to protonation and exchange.

-

Triazole Protons : Two signals, likely singlets or sharp doublets depending on coupling, in the aromatic region (~7.5-8.5 ppm).

-

Aniline Aromatic Protons : Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region (~7.0-7.8 ppm), shifted downfield compared to aniline itself due to the effects of the anilinium and triazole groups.

-

-

¹³C NMR : The spectrum should display eight distinct signals for the eight carbon atoms in the molecule.

-

Aniline Carbons : Six signals in the aromatic region (~110-150 ppm). The carbon attached to the triazole (C2) and the carbon attached to the amino group (C1) will be identifiable by their chemical shifts.

-

Triazole Carbons : Two signals in the aromatic region, typically around ~130-140 ppm.

-

Infrared (IR) Spectroscopy

(Predicted for KBr pellet method)[13]

-

N-H Stretch (Anilinium) : A broad, strong absorption band in the range of 2800-3200 cm⁻¹, characteristic of the -NH₃⁺ group.

-

Aromatic C-H Stretch : Sharp peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Rings) : Multiple sharp bands in the 1450-1650 cm⁻¹ region.

-

N-H Bend (Anilinium) : A medium to strong band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would typically be performed on the free base after the loss of HCl.

-

Expected Molecular Ion (M⁺) : A peak at m/z ≈ 160.07, corresponding to the molecular formula C₈H₈N₄.[9]

-

Protonated Molecule ([M+H]⁺) : A prominent peak at m/z ≈ 161.08.

-

Fragmentation : Key fragmentation patterns would likely involve the loss of N₂ from the triazole ring and cleavage of the C-N bond between the two rings.

Potential Applications and Research

The unique structural combination suggests several avenues for research and application.

-

Medicinal Chemistry : 1,2,3-triazoles are considered "privileged" structures in drug discovery.[2] They are metabolically stable and can participate in hydrogen bonding and dipole interactions.[14][15] This compound could serve as a scaffold or intermediate for synthesizing novel therapeutic agents. Aniline-triazole hybrids have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[15][16]

-

Materials Science : The rigid, aromatic structure could be incorporated into polymers or organic frameworks (COFs) to create materials with specific thermal or photophysical properties. Triazole derivatives are used as corrosion inhibitors and photostabilizing agents.[3]

-

Synthetic Chemistry : As a bifunctional molecule (amine and N-heterocycle), it can serve as a versatile building block for more complex molecular architectures.[4]

Safety and Handling

No specific toxicology data exists for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. Therefore, handling precautions must be based on the known hazards of its components, primarily aniline hydrochloride. Aniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It is also suspected of causing genetic defects and cancer and can cause damage to organs through prolonged exposure.[17]

Hazard Classifications (Based on Aniline Hydrochloride)

-

Acute Toxicity : Toxic if swallowed, inhaled, or in contact with skin.[11][17]

-

Sensitization : May cause an allergic skin reaction.[11][17]

-

Long-Term Effects : Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[11][17]

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17]

-

Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated clothing should not be allowed out of the workplace.[10]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated place. Keep locked up and away from incompatible materials like strong oxidizing agents.[10][11] Protect from light.[10]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[19]

References

- Aniline hydrochloride - PENTA. (2024, May 7).

-

1,2,3-Triazole - Wikipedia. (n.d.). Retrieved from [Link]

- Aniline Hydrochloride Acid or Base - Oreate AI Blog. (2025, December 4).

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3). Retrieved from [Link]

- Product: Aniline Hydrochloride - Portfolio-pplus.com. (2021, October 27).

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids - ResearchGate. (n.d.). Retrieved from [Link]

-

Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (2020, October 11). Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Retrieved from [Link]

-

2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride - PubChemLite. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - 1,2,3-Triazole. (2010, October 29).

-

Physicochemical properties of 1,2,3-triazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (n.d.). Retrieved from [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. (n.d.). Retrieved from [Link]

-

4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Preparation of 2-([5][7][11]triazol-2-yl)-benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

-

Preparation of 2-([5][7][11]triazol-2-yl)-benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Retrieved from [Link]

-

A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (2024, November 2). Retrieved from [Link]

-

(PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - ResearchGate. (2025, October 12). Retrieved from [Link]

-

Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (n.d.). Retrieved from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed. (2024, November 2). Retrieved from [Link]

- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (2025, January 20).

Sources

- 1. Product: Aniline Hydrochloride [portfolio-pplus.com]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Aniline hydrochloride CAS#: 142-04-1 [m.chemicalbook.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline Hydrochloride Acid or Base - Oreate AI Blog [oreateai.com]

- 8. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]

- 16. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. fishersci.com [fishersci.com]

Technical Guide: Structure Elucidation of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

[1][2][3][4][5]

Executive Summary

-

Target Molecule: 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride[1][2][3][4][5]

-

Molecular Formula:

(Salt form)[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Critical Quality Attribute: Regio-isomerism of the triazole ring (N2-linked vs. N1-linked).

-

Primary Application: Orexin receptor antagonist synthesis (Suvorexant intermediate analog).[1][2][5][7]

This guide outlines a self-validating analytical workflow to confirm the structure, focusing on the symmetry-based distinction of the triazole ring and the crystallographic implications of the hydrochloride salt form.

Part 1: The Isomerism Challenge & Synthetic Context

The synthesis of 1,2,3-triazoles via cycloaddition often yields a mixture of 1,4-disubstituted (1H-type) and 2,4-disubstituted (2H-type) isomers.[1][2][4] In the context of drug development, the 2H-1,2,3-triazole moiety is pharmacologically privileged due to its unique metabolic stability and hydrogen-bond acceptor properties.[2][4][5]

The Structural Divergence[2][4][5]

-

Target (2H-Isomer): The triazole ring is attached to the aniline at the N2 position.[1][2][4] This creates a

symmetric local environment for the triazole ring (assuming rapid rotation or time-averaged planar symmetry).[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Impurity (1H-Isomer): The triazole is attached at the N1 position.[1][2][4] This breaks the symmetry, rendering the two carbons in the triazole ring chemically non-equivalent.[2][4][5][6]

Figure 1: Divergent pathways in triazole synthesis and the critical QC checkpoint based on symmetry.

Part 2: Spectroscopic Elucidation Protocol

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the isomers.[2][4][5] The hydrochloride salt form requires specific solvent considerations (DMSO-d6 is recommended to prevent salt dissociation and ensure solubility).[1][2][5]

H NMR: The Symmetry Test

The most definitive proof of the 2H-isomer is the chemical equivalence of the two protons on the triazole ring (

| Feature | 2H-Isomer (Target) | 1H-Isomer (Impurity) | Causality |

| Triazole Protons | Singlet (2H) | Two Doublets (1H each) | The N2-linkage creates a plane of symmetry; N1-linkage makes positions 4 and 5 non-equivalent.[1][2][4] |

| Chemical Shift | 1H-isomer protons have distinct electronic environments (proximal vs. distal to aryl ring).[2][4][5] | ||

| Ammonium ( | Broad Singlet (3H) | Broad Singlet (3H) | Downfield shift ( |

| Aromatic Region | 4 distinct signals | 4 distinct signals | The aniline ring protons ( |

Experimental Insight: In the HCl salt, the aniline nitrogen is protonated (

C NMR: Signal Counting

-

2H-Isomer: The triazole carbons (

) are equivalent and appear as one signal (typicallyngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

1H-Isomer: The triazole carbons are non-equivalent, appearing as two distinct signals .[1][2][3][4][5]

Mass Spectrometry (MS)

While MS cannot easily distinguish regioisomers, it confirms the molecular weight and the salt form.[2][3][4][5]

-

Parent Ion:

Da (Free base mass + H).[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Salt Confirmation: In negative mode (ESI-), look for the chloride isotope pattern (

/ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Fragmentation: 1,2,3-triazoles characteristically lose

(28 Da) under high collision energy, forming an aziridine-like intermediate.[2][3][4][5][6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Part 3: Crystallography & Salt Form Verification[1][2][5][7]

For drug development, the solid-state form is as critical as the chemical connectivity.[2][4][5] The HCl salt is preferred for solubility, but it introduces packing challenges.[4][5][6]

X-Ray Powder Diffraction (XRPD)

Unlike the amorphous free base oils often seen in early synthesis, the hydrochloride salt should be crystalline.[2][3][4][5]

-

Protocol: Grind 10 mg of sample. Scan 2

from 3° to 40°.[5][8]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Validation: A sharp, defined diffraction pattern confirms a stable polymorph.[2][5][6] Amorphous "humps" indicate hygroscopicity or improper salt formation.[1][5][8]

Single Crystal XRD (The "Gold Standard")

If a single crystal can be grown (vapor diffusion of diethyl ether into a methanolic solution of the salt), XRD provides absolute structural proof.[2][3][4][5]

-

Key Parameter: Bond angles at the triazole nitrogens.

-

2H-Isomer: The

andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Tautomeric Proton: XRD will locate the protons on the aniline nitrogen (

), confirming the salt sits on the amine, not the triazole (triazoles are very weak bases,

-

Part 4: Analytical Workflow for Release

This workflow is designed for a QC lab environment to ensure batch-to-batch consistency.

Figure 2: Step-by-step Quality Control decision tree.

Detailed Protocol: Chloride Content Determination

To ensure the stoichiometry is exactly 1:1 (Mono-HCl), perform argentometric titration.[1][2][4][5]

-

Dissolve: 50 mg of sample in 50 mL deionized water.

-

Acidify: Add 1 mL

.[5][8]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Titrate: Potentiometric titration with 0.01 N

. -

Calculation:

.[2][4][5] Theoretical Cl forngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> is ~18.0%.[5][8]

References

-

Synthesis of Suvorexant Intermediates: Cox, C. D., et al.[2][4][5][6] (2010).[1][2][5] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry.

-

1,2,3-Triazole Isomerism & NMR Characterization: Begtrup, M., et al.[2][4][5][6] (1993).[2][5] "NMR Spectra of 1,2,3-Triazoles." Magnetic Resonance in Chemistry. [1][2][4][6]

-

Crystallographic Data for Triazole Derivatives: Cambridge Crystallographic Data Centre (CCDC).[1][2][4][5] Search for "2-phenyl-2H-1,2,3-triazole" derivatives to validate bond geometries.[1][2][4][5]

-

PubChem Compound Summary: National Center for Biotechnology Information.[1][2][5] "2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride."[1][2][4][5] [2][4][6]

Sources

- 1. 4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline | C8H7ClN4 | CID 145734090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. PubChemLite - 2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Spectroscopic Characterization of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a consolidated, publicly available dataset for this specific salt, this document leverages foundational spectroscopic principles and draws upon empirical data from structurally analogous compounds to construct a reliable, predictive model of its spectral characteristics. We present detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes an expert interpretation of the anticipated data, explaining the causal relationships between molecular structure and spectral output. This guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of this compound.

Introduction and Molecular Structure

The fusion of aniline and 1,2,3-triazole moieties creates a molecular scaffold with significant potential in pharmacological research. The 1,2,3-triazole ring, in particular, is a well-established bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which enhances its value in drug design[1][2]. The specific isomer, 2-(2H-1,2,3-triazol-2-yl)aniline, presents a unique electronic and steric profile. Its hydrochloride salt form is often utilized to improve solubility and stability for handling and formulation.

Accurate structural confirmation and purity assessment are non-negotiable in the drug development pipeline. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide outlines the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for the title compound, providing a benchmark for its characterization.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Structure of 2-(2H-1,2,3-triazol-2-yl)anilinium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a hydrochloride salt, which may have limited solubility in chloroform (CDCl₃), a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the logical choice.

Recommended Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.

-

Solvent Reference: Use the residual solvent peak of DMSO-d₆ as the internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR)[3].

-

Instrumentation: Perform analysis on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of at least 12 ppm, using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate Fourier transform and phase correction algorithms.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated amine and the electron-withdrawing nature of the triazole ring will significantly influence the chemical shifts of the aromatic protons.

| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |

| ~8.10 | s | - | 2H | H-4', H-5' | Protons on the 2H-1,2,3-triazole ring are chemically and magnetically equivalent, resulting in a sharp singlet. This assignment is consistent with published data for other 2-substituted-2H-1,2,3-triazoles[4]. |

| ~7.85 | dd | J ≈ 8.0, 1.5 | 1H | H-2 | This proton is ortho to the electron-withdrawing anilinium group and will be shifted downfield. It exhibits ortho coupling to H-3 and meta coupling to H-4. |

| ~7.60 | ddd | J ≈ 8.0, 7.5, 1.5 | 1H | H-4 | This proton is deshielded and experiences ortho coupling to H-3 and H-5 (which may not be identical) and meta coupling to H-2. |

| ~7.45 | ddd | J ≈ 8.0, 7.5, 1.0 | 1H | H-3 | Experiences ortho coupling to H-2 and H-4. |

| ~7.30 | dd | J ≈ 8.0, 1.0 | 1H | H-5 | This proton is ortho to the triazole-bearing nitrogen. It shows ortho coupling to H-4 and meta coupling to H-3. |

| (Broad) | br s | - | 3H | -NH₃⁺ | The acidic protons of the anilinium group are typically broad due to exchange and quadrupolar coupling with the nitrogen atom. The exact chemical shift can be concentration and water-content dependent. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The predicted chemical shifts for the carbon atoms are based on substituent effects and data from related aniline and triazole structures[5][6].

| Predicted δ (ppm) | Assignment | Rationale |

| ~136.0 | C-4' & C-5' | The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and appear as a single, strong signal in the aromatic region. |

| ~134.5 | C-1 | This quaternary carbon is directly attached to the triazole nitrogen, causing a downfield shift. |

| ~132.0 | C-4 | Aromatic CH carbon. |

| ~129.5 | C-2 | Aromatic CH carbon. |

| ~128.0 | C-5 | This quaternary carbon bearing the anilinium group is shifted downfield. |

| ~125.0 | C-3 | Aromatic CH carbon. |

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this hydrochloride salt, analysis via electrospray ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base.

Recommended Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate the structure.

Predicted Mass Spectrum (ESI+)

The spectrum will show the mass of the protonated free base, 2-(2H-1,2,3-triazol-2-yl)aniline. The molecular formula of the free base is C₈H₈N₄.

-

Predicted [M+H]⁺: 161.0822 m/z[7]

-

Exact Mass Calculation (C₈H₉N₄⁺): (8 * 12.00000) + (9 * 1.00783) + (4 * 14.00307) = 161.08272

High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the m/z 161.08 ion would likely proceed via cleavage of the fragile N-N and C-N bonds of the triazole system, a common fragmentation pattern for such heterocycles[8][9].

Caption: A plausible fragmentation pathway for protonated 2-(2H-1,2,3-triazol-2-yl)aniline.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of the hydrochloride salt will be distinct from that of the free base, primarily due to the presence of the anilinium (-NH₃⁺) group.

Recommended Experimental Protocol: IR

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is modern and requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

-

Data Processing: The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

The following table summarizes the key vibrational modes expected for 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3150 - 3000 | Medium | Aromatic C-H Stretch | The C-H stretching vibrations of both the aniline and triazole rings appear just above 3000 cm⁻¹[10][11]. |

| 3000 - 2500 | Strong, Broad | -NH₃⁺ Stretch | The N-H stretching of the anilinium salt appears as a very broad and strong series of absorptions in this region, often with multiple sub-peaks[12]. This is a hallmark of an amine salt. |

| ~1610, ~1580, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch | These absorptions are characteristic of the benzene ring skeletal vibrations[10]. |

| ~1450 | Medium | Triazole Ring Stretch | Vibrations involving the C=N and N=N bonds of the triazole ring contribute to absorptions in this region[13]. |

| ~1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atoms. |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these strong bands in the fingerprint region can help confirm the substitution pattern of the aniline ring. |

Conclusion

This technical guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of 2-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. By integrating fundamental principles with data from analogous structures, we have detailed the expected outcomes from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The experimental protocols and interpretive logic presented herein offer a self-validating system for researchers, ensuring that newly synthesized batches of this compound can be characterized with a high degree of confidence and scientific integrity. This document serves as a foundational reference to accelerate research and development activities involving this promising heterocyclic scaffold.

References

-

J Pharm Pharm Sci () 24, 421 - 434, 2021 Suppliments pages 1-38. (URL: Not directly provided, publication context)

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research.

- Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry.

-

PubChemLite. (n.d.). 2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride. PubChem. Retrieved from [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. (URL: [Link])

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. (URL: [Link])

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. (URL: [Link])

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. (n.d.). ResearchGate. (URL: [Link])

- 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Semantic Scholar.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Iraqi National Journal of Chemistry.

-

Aniline hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

- A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). The Royal Society of Chemistry.

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. (URL: [Link])

- SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. (n.d.). CAHIERS MAGELLANES-NS.

- Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. (n.d.). Atmiya University. (URL: Not directly provided, thesis context)

-

Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. (2022). MDPI. (URL: [Link])

-

Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. (URL: [Link])

- 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.

-

The infrared spectra of 1,2,3-triazole N-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. (URL: [Link])

-

Vibrational spectroscopy of triazoles and tetrazole. (n.d.). ResearchGate. (URL: [Link])

-

Infrared (IR) Spectroscopy Practice Problems. (2025). Chemistry Steps. (URL: [Link])

-

Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. (URL: [Link])

-

1,2,3-Triazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. (URL: [Link])

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. (URL: [Link])

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. asianpubs.org [asianpubs.org]

- 7. PubChemLite - 2-(2h-1,2,3-triazol-2-yl)aniline hydrochloride (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Aniline hydrochloride [webbook.nist.gov]

- 13. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Isomers of 2-(Triazol-yl)aniline Hydrochloride

Executive Summary & Core Directive

The moiety 2-(triazol-yl)aniline represents a privileged scaffold in medicinal chemistry, most notably serving as the anchoring pharmacophore in dual orexin receptor antagonists (DORAs) like Suvorexant .

However, the term "triazol-yl" is structurally ambiguous. The triazole ring exists as two distinct isomers (1,2,3-triazole and 1,2,4-triazole), and each can attach to the aniline ring through different nitrogen atoms (regioisomerism).

The Critical Challenge: In synthetic workflows, generating the biologically active 2H-1,2,3-triazol-2-yl (N2-linked) isomer is often thermodynamically preferred but kinetically competitive with the 1H-1,2,3-triazol-1-yl (N1-linked) isomer. Misidentification of these regioisomers leads to "dead-end" SAR (Structure-Activity Relationship) data.

This guide provides a definitive technical analysis of these isomers, their selective synthesis, and the self-validating spectroscopic methods required to distinguish them.

Structural Classification & Isomerism

The 2-(triazol-yl)aniline scaffold consists of an aniline ring substituted at the ortho position by a triazole. Three primary isomers are relevant to drug discovery.

The Three Critical Isomers

| Isomer Designation | IUPAC Name | Connectivity | Key Characteristic |

| Isomer A (Target) | 2-(2H-1,2,3-triazol-2-yl)aniline | N2-Linked | Thermodynamic Product. Found in Suvorexant. Higher metabolic stability; lower dipole moment. |

| Isomer B | 2-(1H-1,2,3-triazol-1-yl)aniline | N1-Linked | Kinetic Product. Often formed via "Click" chemistry (CuAAC) if not controlled. |

| Isomer C | 2-(1H-1,2,4-triazol-1-yl)aniline | N1-Linked | Distinct pharmacology; formed via hydrazine condensations. |

Visualizing the Regioisomerism

The following diagram illustrates the structural divergence and the synthetic pathways leading to each isomer.

Caption: Synthetic divergence of 2-(triazol-yl)aniline isomers. Note the distinct pathways for N1 vs N2 selectivity.

Synthesis & Selectivity Protocols

Synthesis of Isomer A: The "Suvorexant" Intermediate

Target: 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride Challenge: Directing the coupling to the N2 position of the triazole. Mechanism: Copper-catalyzed Ullmann-type coupling favors the N2-isomer due to the greater thermodynamic stability of the 2-aryl-1,2,3-triazole system (better aromaticity and lower dipole repulsion).

Protocol:

-

Reagents: 2-Iodoaniline (1.0 eq), 1,2,3-Triazole (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.05 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand, 0.1 eq).

-

Solvent: DMF (Anhydrous).[1]

-

Procedure:

-

Charge a reaction vessel with 2-iodoaniline, 1,2,3-triazole, Cs₂CO₃, and CuI.

-

Evacuate and backfill with N₂ (3x).

-

Add DMF and the diamine ligand.

-

Heat to 100-120°C for 12-24 hours. Note: High temperature promotes the thermodynamic rearrangement to the N2 isomer.

-

Workup: Cool, dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc). The N2 isomer typically elutes before the N1 isomer (less polar).

-

-

Salt Formation (HCl):

-

Dissolve the free base in minimal Ethanol/EtOAc.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

Precipitate forms immediately. Filter and wash with cold Et₂O.

-

Synthesis of Isomer B: The "Click" Isomer

Target: 2-(1H-1,2,3-triazol-1-yl)aniline Hydrochloride Mechanism: 1,3-Dipolar Cycloaddition.

Protocol:

-

Precursor: Prepare 2-azidoaniline (generated in situ or carefully isolated - Warning: Azides are potentially explosive ).

-

Reaction: React 2-azidoaniline with Trimethylsilylacetylene (TMS-acetylene) using CuSO₄/Sodium Ascorbate in tBuOH/H₂O.

-

Deprotection: Remove TMS group with TBAF or K₂CO₃/MeOH to yield the 1-substituted triazole.

-

Reduction: If starting from 2-nitro-phenylazide, reduce the nitro group after triazole formation using SnCl₂ or H₂/Pd-C.

Characterization: The Self-Validating System

Distinguishing Isomer A (N2) from Isomer B (N1) is the most frequent point of failure. You must use NMR spectroscopy as a self-validating checkpoint.

1H NMR Diagnostic Table

| Feature | Isomer A (N2-Linked) | Isomer B (N1-Linked) |

| Triazole Protons | Singlet (2H) | Two Doublets (1H each) |

| Chemical Shift | δ 7.80 - 8.00 ppm | C4-H: δ ~8.0 ppm; C5-H: δ ~7.8 ppm |

| Symmetry | High (C2v effective symmetry of triazole) | Low (Cs symmetry) |

| 13C NMR (Triazole) | One signal (equivalent carbons) | Two distinct signals (C4 ≠ C5) |

Why this works: In the N2-isomer (Isomer A), the triazole ring possesses a plane of symmetry passing through the N2-C(Ar) bond. This makes the C4 and C5 protons chemically equivalent, appearing as a sharp singlet. In the N1-isomer (Isomer B), the environment of C4 (distal) and C5 (proximal to aniline) is different, resulting in split signals.

Crystallographic Validation

-

Isomer A (N2): Typically crystallizes with the triazole ring nearly coplanar or slightly twisted relative to the aniline, but the N2-linkage is linear along the symmetry axis.

-

Isomer B (N1): The C5 proton of the triazole causes steric clash with the aniline ortho proton, often forcing a larger torsion angle.

Applications in Drug Discovery[2][3][4]

The 2-(2H-1,2,3-triazol-2-yl)aniline moiety is not just a linker; it is a bioisostere for amide bonds and a critical pharmacophore.

-

Orexin Antagonism: In Suvorexant, the N2-linked triazole is crucial for binding in the OX1/OX2 receptor pocket. The N1-isomer shows significantly reduced potency (often >100-fold loss).

-

Metabolic Stability: The N2-isomer is generally more resistant to oxidative metabolism (P450) compared to the N1-isomer, which has a more electron-rich C5 position prone to oxidation.

-

Physicochemical Properties: The N2-isomer has a lower dipole moment than the N1-isomer, improving membrane permeability and oral bioavailability.

References

-

Suvorexant Synthesis & Intermediates

-

Triazole Isomerism & NMR Distinction

-

General Synthesis of 2-Aryl-1,2,3-triazoles

-

Copper-catalyzed synthesis of N2-aryl-1,2,3-triazoles. Organic Letters, 2011. Link

-

Sources

Technical Guide: Discovery & Optimization of 2-(2H-1,2,3-triazol-2-yl)aniline Derivatives

A Paradigm Shift in Metabolically Stable Orexin Receptor Antagonists

Part 1: Editorial Introduction & Core Directive

The "Metabolic Cliff" in CNS Drug Discovery In the high-stakes arena of Central Nervous System (CNS) drug discovery, potency is rarely the bottleneck. The true failure point is often the "metabolic cliff"—the moment a high-affinity ligand is discarded due to poor pharmacokinetic (PK) endurance or the formation of reactive metabolites.

This guide dissects the discovery of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives , a structural class that solved a critical lethality in the development of Dual Orexin Receptor Antagonists (DORAs). Specifically, we analyze how this scaffold replaced metabolically labile heterocycles (like fluoroquinazolines) to enable the creation of Suvorexant (MK-4305) .[1]

Why This Scaffold Matters:

-

Metabolic Armor: The 2-linked 1,2,3-triazole is uniquely resistant to oxidative metabolism compared to its 1-linked isomer or isomeric 1,2,4-triazoles.

-

Electronic Bioisosterism: It mimics the planarity and electron-deficiency of amide bonds and pyridines without the associated hydrolytic risks.

-

N2-Selectivity Challenge: Synthesizing the 2H-isomer over the thermodynamically favored 1H-isomer requires precise catalytic control, a key technical focus of this guide.

Part 2: Scientific Integrity & Logic (The Discovery Arc)

1. The Mechanistic Problem: Reactive Metabolites

Early DORA candidates, such as those based on a fluoroquinazoline core, exhibited high potency against Orexin receptors (OX1R/OX2R). However, routine screening in liver microsomes revealed a fatal flaw: bioactivation . The electron-deficient heterocycles were prone to nucleophilic attack by glutathione (GSH) or covalent binding to proteins, a precursor to idiosyncratic drug-induced liver injury (DILI).

The Pivot: Medicinal chemists at Merck (and subsequently other firms) hypothesized that replacing the labile core with a 2H-1,2,3-triazole linked to an aniline or benzoic acid moiety would maintain the necessary

2. Structural Evolution (SAR)

The transition from early leads to the stable 2-(2H-1,2,3-triazol-2-yl)aniline scaffold followed a rigorous logic:

-

Step 1: Identification of Liability. Mass spectrometry identified the fluoroquinazoline ring as the site of oxidative bioactivation.

-

Step 2: Scaffold Hopping. The ring was excised and replaced with a benzoxazole (for the eastern wing) and a 2H-1,2,3-triazole (for the western wing).

-

Step 3: Optimization. The 5-methyl substitution on the phenyl ring of the aniline was critical. It locked the conformation and optimized lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

3. Synthesis: The N2-Selectivity Challenge

The synthesis of 2-substituted triazoles is non-trivial. The 1H-1,2,3-triazole ring exists in tautomeric equilibrium. Alkylation or arylation typically favors the N1-isomer due to steric and electronic factors.

The Solution: Copper-Catalyzed Ullmann-Type Coupling To force N2-arylation, a copper-catalyzed approach is required. The mechanism involves the coordination of the triazolate anion to the copper center, where the specific geometry of the ligand-metal complex directs the coupling to the sterically more accessible (but often less nucleophilic) N2 nitrogen.

Part 3: Visualization & Formatting

Diagram 1: SAR Evolution Logic (The Path to Suvorexant)

This decision tree illustrates the medicinal chemistry logic that led to the selection of the triazole-aniline scaffold.

Caption: Evolution from metabolically labile progenitors to the stable 2-(2H-1,2,3-triazol-2-yl)aniline scaffold.

Diagram 2: Synthetic Pathway & Regioselectivity

This flow details the critical chemical steps to achieve the N2-isomer.

Caption: Copper-catalyzed Ullmann coupling favoring N2-arylation over N1, critical for scaffold synthesis.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic Acid

This protocol is adapted from the "2nd Generation Process" for Suvorexant intermediates.

Objective: Synthesize the key intermediate with >95% N2-selectivity.

Materials:

-

2-Bromo-5-methylbenzoic acid (1.0 eq)

-

1H-1,2,3-Triazole (1.5 eq)

-

Copper(I) Iodide (CuI) (0.05 eq)

-

Trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand) (0.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Workflow:

-

Charge: In a dry reaction vessel under

atmosphere, combine the benzoic acid derivative, -

Catalyst Addition: Add CuI and the diamine ligand. The ligand is crucial for stabilizing the copper species and enhancing solubility.

-

Heating: Heat the mixture to 100–110°C for 12–16 hours. Note: Monitor by HPLC. The N2 isomer typically elutes later than the N1 isomer on reverse-phase columns.

-

Workup: Cool to room temperature. Dilute with water and acidify to pH 3-4 with HCl. The product often precipitates.

-

Purification: If N1 isomer is present (>5%), recrystallize from Ethanol/Water. The N2 isomer is generally more crystalline and less soluble in polar media than the N1 isomer due to symmetry.

Validation Criteria:

-

1H NMR: The triazole protons in the N2-isomer appear as a singlet (equivalent chemical environment) around

7.8–8.0 ppm. The N1-isomer shows two distinct doublets (non-equivalent protons). -

Melting Point: The N2-isomer typically has a higher melting point due to better packing symmetry.

Data Summary: Pharmacological Profile of the Scaffold

| Parameter | 2-(2H-triazol-2-yl)aniline (Suvorexant Core) | Fluoroquinazoline (Early Lead) | Impact |

| Metabolic Stability | High ( | Low (Reactive Metabolites) | Eliminated bioactivation risk |

| CYP Inhibition | Low | Moderate/High | Reduced drug-drug interaction potential |

| LogP | ~3.5 (Optimized) | Variable | Improved CNS penetration |

| Binding Mode | Hydrophobic/ | H-bond acceptor | Maintained potency at OX1R/OX2R |

References

-

Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia Source: Journal of Medicinal Chemistry, 2010 [Link][1][3]

-

Suvorexant: The first orexin receptor antagonist to treat insomnia Source: Journal of Pharmacology & Pharmacotherapeutics, 2015 [Link]

-

Optimization of the Synthesis of 2-Phenyl-1,2,3-triazole Source: Organic Process Research & Development (Cited via ResearchGate) [Link]

-

Synthesis of 2H-1,2,3-triazoles Source: Organic Chemistry Portal [Link]

-

Dual Orexin Receptor Antagonists for Treatment of Insomnia: A Systematic Review Source: Frontiers in Psychiatry, 2022 [Link]

Sources

- 1. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

"biological potential of 1,2,3-triazole containing anilines"

Executive Summary

The fusion of the 1,2,3-triazole pharmacophore with aniline derivatives represents a high-value structural motif in modern medicinal chemistry.[1] This guide analyzes the synergistic potential of these two moieties. The 1,2,3-triazole ring serves as a robust, non-cleavable amide bioisostere, offering exceptional metabolic stability and dipole interactions. When tethered to an aniline scaffold, the resulting hybrids exhibit potent biological activities ranging from kinase inhibition (anticancer) to ATP synthase disruption (antitubercular). This whitepaper details the synthetic architecture, mechanistic pathways, and structure-activity relationships (SAR) necessary to exploit this chemical space.

Chemical Foundation: The Power of the Hybrid

Bioisosterism and Stability

The 1,2,3-triazole ring is a privileged scaffold due to its ability to mimic the peptide bond (amide) without susceptibility to hydrolytic cleavage.

-

Dipole Moment: ~5.0 D, allowing for strong dipole-dipole interactions with biological targets.

-

H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H can serve as a donor in 1,4-disubstituted systems.

-

Metabolic Shielding: The aromatic stability of the triazole ring protects the attached aniline moiety from rapid metabolic oxidation, prolonging half-life.

The Aniline Moiety

Anilines provide the necessary "metabolic handle" and hydrogen bonding capability. In kinase inhibitors, the aniline NH often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket (e.g., in EGFR or VEGFR).

Synthetic Architecture: The "Click" Protocol[2][3][4]

The gold standard for synthesizing these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles.

Validated Synthesis Protocol

Objective: Synthesis of 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)aniline.

Reagents:

-

Aryl Azide (generated in situ or pre-synthesized from aniline).

-

Catalyst: CuSO₄[2]·5H₂O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Solvent: t-BuOH/H₂O (1:1 v/v).

Step-by-Step Methodology:

-

Azide Formation: Dissolve the precursor aniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.2 eq) dropwise. After 15 min, add NaN₃ (1.5 eq) to form the aryl azide. Extract with EtOAc.

-

Cycloaddition: Suspend the aryl azide (1.0 eq) and the alkyne-functionalized aniline precursor (1.0 eq) in t-BuOH/H₂O.

-

Catalysis: Add freshly prepared Sodium Ascorbate solution followed by CuSO₄ solution. The mixture typically turns bright yellow/orange.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Dilute with water, extract with DCM. Wash organic layer with 5% NH₄OH (to remove Cu traces) and brine.

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway transforming aniline precursors into triazole hybrids via CuAAC.

Therapeutic Mechanisms & Biological Potential[6][7][8][9][10][11]

Anticancer Activity: Kinase Inhibition

1,2,3-triazole anilines function primarily as Type I or Type II kinase inhibitors.

-

Mechanism: The triazole ring occupies the phosphate-binding region or the hydrophobic pocket adjacent to the ATP binding site. The aniline moiety forms H-bonds with the hinge region (e.g., Met793 in EGFR).

-

Key Targets: EGFR (Lung Cancer), VEGFR-2 (Angiogenesis), and CDK2 (Cell Cycle).

-

Data Insight: Hybrids containing a naphthoquinone moiety linked via a triazole to aniline show IC₅₀ values < 2.0 µM against MCF-7 cell lines [1].

Antimicrobial & Antitubercular Activity[4][5][9][12][13][14][15]

-

Target: Mycobacterium tuberculosis (Mtb) ATP synthase.[5]

-

Mechanism: Quinoline-triazole-aniline hybrids bind to Subunit C of ATP synthase, disrupting the proton motive force required for ATP generation.

-

Efficacy: MIC values as low as 0.78 µg/mL have been reported against Mtb H37Rv strain [2].[5][6]

Visualization: Kinase Binding Mechanism

Caption: Molecular interaction map of Triazole-Aniline hybrids within the EGFR kinase domain.

Structure-Activity Relationship (SAR)[10][13]

To optimize biological potency, specific structural modifications are required.

| Structural Zone | Modification | Biological Effect |

| Aniline Ring | Para-substitution (-F, -Cl) | Increases metabolic stability and lipophilicity; often enhances potency. |

| Aniline Ring | Ortho-substitution | Can induce steric clash, reducing potency, but improves selectivity in some kinases. |

| Triazole Linker | 1,4-Disubstitution | Optimal geometry for bioactivity. 1,5-isomers (Ru-catalyzed) often show reduced activity. |

| Tail Group | Hydrophobic Aryl/Alkyl | Essential for occupying the hydrophobic pocket II in kinases. |

Visualization: SAR Logic Tree

Caption: Decision tree for optimizing the pharmacophore based on observed biological data.

Experimental Validation Protocol

MTT Cytotoxicity Assay

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

-

Incubation: Incubate for 48h.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

. Plot dose-response curve to calculate IC₅₀.

References

-

Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. European Journal of Medicinal Chemistry. Link

-

Synthesis of aniline tethered dimeric 1,2,3-triazoles: In vitro and in silico studies via bioevaluation, molecular docking, ADME and DFT analysis. Journal of Molecular Structure. Link

-

1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry. Link

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Link

-

Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Pharmaceuticals. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

Computational Characterization and Predictive Modeling of 2-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride